molecular formula C9H7FO2 B576300 5-Fluoro-4-Chromanone CAS No. 188826-32-6

5-Fluoro-4-Chromanone

Cat. No.: B576300
CAS No.: 188826-32-6
M. Wt: 166.151
InChI Key: AVJVYZBPSAQLLA-UHFFFAOYSA-N
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Description

5-Fluoro-4-Chromanone is an organic compound belonging to the class of chromanones, which are bicyclic compounds consisting of a benzene ring fused with a dihydropyranone ring. The presence of a fluorine atom at the 5-position of the chromanone structure imparts unique chemical and biological properties to this compound. Chromanones, including this compound, are known for their diverse pharmacological activities and are used as building blocks in medicinal chemistry .

Mechanism of Action

Target of Action

5-Fluoro-4-Chromanone, a derivative of Chromanone, is a heterobicyclic compound that acts as a building block in medicinal chemistry . It exhibits significant variations in biological activities due to the absence of a double bond between C-2 and C-3 Chromanone and its derivatives have been reported to show various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory .

Mode of Action

It is known that 5-fluorouracil, a similar compound, acts principally as a thymidylate synthase inhibitor . By interrupting the action of this enzyme, it blocks the synthesis of the pyrimidine thymidylate, a nucleotide required for DNA replication .

Biochemical Pathways

It is known that non-coding rnas can affect cell response to 5-fluorouracil by modulating cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Pharmacokinetics

It is known that only 20%–30% of patients treated with a 5-fluorouracil-based regimen have 5-fluorouracil levels that are in the appropriate therapeutic range .

Result of Action

It is known that 5-fluorouracil has a cytotoxic effect mainly induced through inhibition of cellular thymidylate synthase, leading to the prevention of dna replication .

Action Environment

It is known that the broad application of suzuki–miyaura coupling, a method used in the synthesis of compounds like this compound, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-Chromanone typically involves the following steps:

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and cost-effectiveness. The use of common reagents and solvents that do not require extensive purification steps is preferred. The method described above can be adapted for large-scale production by using appropriate reaction vessels and maintaining strict control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-Chromanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Fluoro-4-Chromanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-Chromanone is unique due to the presence of the fluorine atom at the 5-position, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its non-fluorinated or differently fluorinated analogs .

Properties

IUPAC Name

5-fluoro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJVYZBPSAQLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670460
Record name 5-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188826-32-6
Record name 5-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

These amines were prepared via procedures described in Example 29 for the synthesis of 8-fluorochroman-4-amine. The corresponding chroman-4-ones were commercially available as advanced intermediates for the synthesis of chroman-4-amine, 6-fluorochroman-4-amine, 6-chlorochroman-4-amine, 6-methylchroman-4-amine, and 6-methoxychroman-4-amine. For the synthesis of 5-fluorochroman-4-amine, the intermediate 5-fluorochroman-4-one was obtained using procedures from GB 2355264, which also provided 7-fluorochroman-4-one. 7-Fluorochroman-4-one could be used in the synthesis of 7-fluorochroman-4-amine. Chroman-4-amine, 5-fluorochroman-4-amine, 6-fluorochroman-4-amine, 7-fluorochroman-4-amine, 5,8-difluorochroman-4-amine, and 6,8-difluorochroman-4-amine were resolved via the procedure described in Example 29 for the resolution of 8-fluorochroman-4-amine.
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